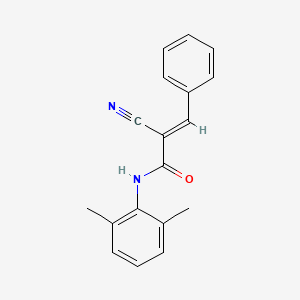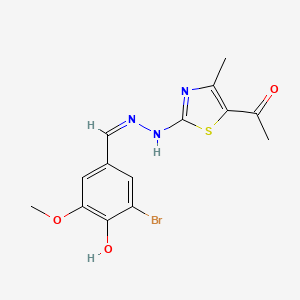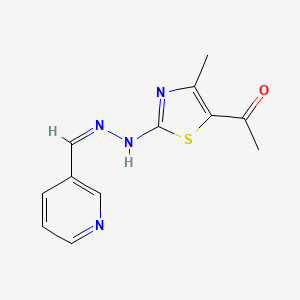![molecular formula C18H18BrNO5S B7741370 ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741370.png)
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of multiple functional groups, including an ethyl ester, an acetyl group, a bromophenoxy moiety, and an acetamido group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiophene ring can be constructed using a [2 + 2+1] cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation . The subsequent steps involve the introduction of the acetyl, bromophenoxy, and acetamido groups through various substitution and coupling reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The presence of the bromophenoxy and acetamido groups allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE include:
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate: This compound shares the bromophenoxy and acetyl groups but lacks the thiophene core.
Ethyl 2-(2-acetyl-5-bromophenoxy)acetate: Similar in structure but with different positioning of the bromophenoxy group.
The uniqueness of this compound lies in its combination of functional groups and the thiophene core, which provides distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2-bromophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-8-6-5-7-12(13)19/h5-8H,4,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHIRFJBVGVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7741293.png)
![(E)-3-(cyclohex-3-en-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7741305.png)
![(2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7741310.png)
![8-{[cyclohexyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7741312.png)
![8-{[bis(2-methylpropyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B7741317.png)
![8-[(dimethylammonio)methyl]-4-methyl-2-oxo-2H-chromen-7-olate](/img/structure/B7741326.png)
![Ethyl 4-[(2-furylmethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741341.png)

![Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate](/img/structure/B7741346.png)

![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B7741380.png)
![1-[4-methyl-2-[(2Z)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethanone](/img/structure/B7741389.png)


